Prexasertib dihydrochloride

説明

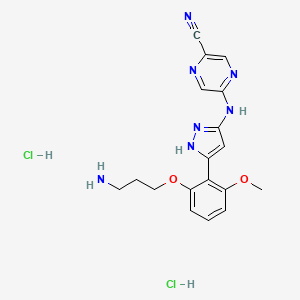

Structure

3D Structure of Parent

特性

IUPAC Name |

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O2.2ClH/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;;/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEIPKXRCJTZBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234015-54-3 | |

| Record name | Prexasertib dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PREXASERTIB DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RFT476U2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Prexasertib Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prexasertib dihydrochloride (LY2606368) is a potent, second-generation, ATP-competitive small molecule inhibitor primarily targeting checkpoint kinase 1 (CHK1) and, to a lesser extent, checkpoint kinase 2 (CHK2).[1][2][3] Its mechanism of action centers on the disruption of the DNA damage response (DDR) and cell cycle checkpoints, leading to a state of "replication catastrophe" and subsequent apoptosis in cancer cells.[4][5] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved in the characterization of prexasertib.

Core Mechanism of Action: Inhibition of CHK1/CHK2 and Induction of Replication Catastrophe

Prexasertib's primary mode of action is the potent inhibition of CHK1, a critical serine/threonine kinase that plays a central role in the cellular response to DNA damage and replication stress.[2][6] In response to genotoxic insults, CHK1 is activated by Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, initiating a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair.[2][7] Prexasertib, by competitively binding to the ATP-binding pocket of CHK1, prevents its autophosphorylation and activation, thereby abrogating this crucial checkpoint.[7][8]

The inhibition of CHK1 by prexasertib has several key downstream consequences:

-

Abrogation of the G2/M and Intra-S Checkpoints: CHK1 inhibition prevents the phosphorylation and subsequent degradation of CDC25A and CDC25C phosphatases.[9][10] This leads to the premature activation of cyclin-dependent kinase 2 (CDK2) and CDK1, forcing cells with damaged DNA to bypass the G2/M checkpoint and enter mitosis.[4][7] Similarly, the intra-S checkpoint, which slows DNA replication in response to damage, is also overridden.[11]

-

Induction of Replication Catastrophe: The unscheduled activation of CDKs in the presence of DNA damage or replication stress leads to an increase in replication fork collapse and the accumulation of DNA double-strand breaks (DSBs).[4][11] This overwhelming level of genomic instability is termed "replication catastrophe" and is a hallmark of prexasertib's activity.[4][5]

-

Inhibition of Homologous Recombination: Prexasertib has been shown to impair homologous recombination (HR), a major pathway for repairing DSBs. It achieves this by downregulating the expression and stability of key HR proteins such as BRCA1 and RAD51.[12][13] This effect makes cancer cells, particularly those with existing DNA repair deficiencies, more susceptible to prexasertib-induced cell death.

-

Induction of Apoptosis: The culmination of extensive DNA damage and the inability to arrest the cell cycle for repair ultimately triggers programmed cell death, or apoptosis.[2][3] This is evidenced by the cleavage of caspase-3 and PARP in prexasertib-treated cancer cells.[2]

Prexasertib also exhibits inhibitory activity against CHK2, albeit to a lesser extent than CHK1.[14] CHK2 is another key checkpoint kinase primarily activated by Ataxia Telangiectasia Mutated (ATM) in response to DSBs. Inhibition of CHK2 further contributes to the disruption of the DDR and enhances the cytotoxic effects of prexasertib.

Quantitative Data

The potency of prexasertib has been quantified in numerous preclinical studies. The following tables summarize key inhibitory concentrations (Ki and IC50) against its primary targets and its anti-proliferative activity across a range of cancer cell lines.

Table 1: Inhibitory Activity of Prexasertib Against Target Kinases

| Target | Assay Type | Ki (nM) | IC50 (nM) |

| CHK1 | Cell-free | 0.9[14] | <1[14] |

| CHK2 | Cell-free | - | 8[14][15] |

| RSK1 | Cell-free | - | 9[14][15] |

| MELK | Cell-free | - | 38[14] |

| SIK | Cell-free | - | 42[14] |

| BRSK2 | Cell-free | - | 48[14] |

| ARK5 | Cell-free | - | 64[14] |

Table 2: Anti-proliferative Activity (IC50) of Prexasertib in Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (nM) |

| Ovarian Cancer | OVCAR3 | 1-10[3] |

| OV90 | 1-10[3] | |

| PEO1 | 1-10[3] | |

| PEO4 | 1-10[3] | |

| TOV112D | 1-10[3] | |

| ES2 | 1-10[3] | |

| JHOS2 | 8400[3] | |

| Acute Lymphoblastic Leukemia | BV-173 | 6.33 (48h)[7] |

| RPMI-8402 | ~15 (48h)[7] | |

| NALM-6 | ~30 (48h)[7] | |

| NALM-19 | ~30 (48h)[7] | |

| MOLT-4 | ~30 (48h)[7] | |

| SUP-B15 | ~100 (48h)[7] | |

| REH | 96.7 (48h)[7] | |

| CCRF-CEM | ~100 (48h)[7] | |

| Triple-Negative Breast Cancer | MDA-MB-231 | <50[16] |

| MDA-MB-468 | <50[16] | |

| HCC1806 | <50[16] | |

| Neuroblastoma | KELLY | Low nM range[2] |

| NBL-S | Low nM range[2] | |

| Pancreatic Cancer | PANC-1 | >1000[2] |

| Cervical Cancer | HeLa | ~37[14] |

| Osteosarcoma | U-2 OS | Low nM range[14] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of prexasertib.

Western Blotting for CHK1 Pathway Proteins

This protocol is used to assess the phosphorylation status and expression levels of CHK1 and its downstream targets.

-

Cell Lysis:

-

Treat cells with prexasertib at desired concentrations and time points.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

-

Phospho-CHK1 (Ser296) (1:1000)

-

Phospho-CHK1 (Ser317) (1:1000)

-

Phospho-CHK1 (Ser345) (1:1000)

-

Total CHK1 (1:1000)

-

γH2AX (Ser139) (1:2000)

-

Cleaved PARP (1:1000)

-

β-actin (1:5000) as a loading control.

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect proteins using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

-

Immunofluorescence for DNA Damage Foci (γH2AX and RAD51)

This protocol is used to visualize and quantify DNA double-strand breaks and the recruitment of DNA repair proteins.

-

Cell Culture and Treatment:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat cells with prexasertib at desired concentrations and time points.

-

-

Fixation and Permeabilization:

-

Blocking and Antibody Staining:

-

Wash cells three times with PBS.

-

Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.[18]

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Recommended primary antibodies and dilutions:

-

Wash cells three times with PBS.

-

Incubate with Alexa Fluor-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Acquire images using a fluorescence or confocal microscope.

-

Quantify foci per nucleus using image analysis software such as ImageJ or Fiji.[19]

-

Flow Cytometry for Cell Cycle Analysis

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Preparation:

-

Treat cells with prexasertib at desired concentrations and time points.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[21]

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software (e.g., FlowJo, ModFit) to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.[21]

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental logic related to prexasertib's mechanism of action.

References

- 1. m.youtube.com [m.youtube.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LY2606368 Causes Replication Catastrophe and Antitumor Effects through CHK1-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Rapid destruction of human Cdc25A in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. Prexasertib treatment induces homologous recombination deficiency and synergizes with olaparib in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prexasertib treatment induces homologous recombination deficiency and synergizes with olaparib in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. selleckchem.com [selleckchem.com]

- 17. oncotarget.com [oncotarget.com]

- 18. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Flow Cytometry Protocol [sigmaaldrich.com]

An In-depth Technical Guide to the Discovery and Synthesis of Prexasertib Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prexasertib (LY2606368), a potent and selective second-generation checkpoint kinase 1 (CHK1) inhibitor, has garnered significant attention in oncology research for its unique mechanism of inducing replication catastrophe in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of Prexasertib dihydrochloride. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the fields of oncology, medicinal chemistry, and pharmacology. This document details the mechanism of action, key experimental protocols, and a plausible synthetic route to this compound, supplemented with structured data tables and explanatory diagrams to facilitate a deeper understanding of this promising therapeutic agent.

Discovery and Rationale

Prexasertib was developed by Eli Lilly and Company as a small molecule inhibitor primarily targeting CHK1, a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1] In response to DNA damage, CHK1 activation leads to cell cycle arrest, allowing time for DNA repair.[2] Cancer cells, often characterized by rapid proliferation and inherent genomic instability, are particularly reliant on the CHK1-mediated checkpoint for survival. Inhibition of CHK1 by Prexasertib abrogates this crucial checkpoint, leading to the accumulation of DNA damage, replication fork collapse, and ultimately, apoptotic cell death through a process termed "replication catastrophe".[3][4] Prexasertib also exhibits minor activity against checkpoint kinase 2 (CHK2).[1]

Mechanism of Action and Signaling Pathway

Prexasertib is an ATP-competitive inhibitor of CHK1.[5] Its mechanism of action is centered on the disruption of the CHK1-dependent cell cycle checkpoints. In normal cells, DNA damage activates ataxia telangiectasia and Rad3-related (ATR) protein, which in turn phosphorylates and activates CHK1. Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) and thereby inducing cell cycle arrest.

By inhibiting CHK1, Prexasertib prevents the inactivation of CDC25, leading to uncontrolled CDK activity and premature entry into mitosis, despite the presence of significant DNA damage. This forced mitotic entry with unrepaired DNA results in catastrophic genomic instability and apoptosis.[3][4]

Figure 1: Simplified CHK1 signaling pathway and the inhibitory action of Prexasertib.

Synthesis of this compound

The chemical synthesis of Prexasertib, with the IUPAC name 5-((5-(2-(3-Aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)-2-pyrazinecarbonitrile, is a multi-step process. While a detailed, end-to-end protocol from a single source is not publicly available, a plausible synthetic route can be constructed based on information from various patents and general organic synthesis principles for similar heterocyclic compounds. The synthesis can be logically divided into the preparation of key intermediates followed by their coupling and final modification.

Plausible Synthetic Scheme

Figure 2: A plausible synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of tert-butyl (3-(2-formyl-3-methoxyphenoxy)propyl)carbamate (Intermediate A)

A protected aminopropoxy side chain attached to a methoxybenzaldehyde core is a likely key intermediate. This could be synthesized from 2-hydroxy-6-methoxybenzaldehyde by Williamson ether synthesis with a suitable N-protected 3-halopropylamine, such as N-(3-bromopropyl)phthalimide, followed by deprotection and Boc-protection of the amine.

Step 2: Synthesis of 3-amino-5-bromo-1H-pyrazole (Intermediate B)

The pyrazole core can be synthesized through various established methods. One common approach involves the condensation of a β-ketonitrile with hydrazine. For Prexasertib, a substituted pyrazole that can be coupled to the pyrazine ring is required.

Step 3: Coupling of Intermediates and Pyrazine Ring Formation

The aminopyrazole intermediate can be coupled with a suitable pyrazine derivative. A plausible route involves the reaction of an aminopyrazole with 5-bromo-2-pyrazinecarbonitrile under palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination).

Step 4: Final Assembly and Deprotection

The aldehyde group of the benzaldehyde intermediate would then be reacted to form the central pyrazole ring of Prexasertib. This could involve condensation with a suitable reagent to form the pyrazole, followed by cyclization.

Step 5: Deprotection and Salt Formation

The final step involves the removal of the Boc protecting group from the aminopropoxy side chain, typically under acidic conditions. A patent describes the deprotection of tert-butyl (3-(2-(3-((5-cyanopyrazin-2-yl)amino)-1H-pyrazol-5-yl)-3-methoxyphenoxy) propyl)carbamate using formic acid. The resulting free base can then be converted to the dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent like methanol or isopropanol. The dihydrochloride salt can be isolated by filtration and drying.

Biological Evaluation: Experimental Protocols

In Vitro Assays

CHK1 Kinase Inhibition Assay: The inhibitory activity of Prexasertib against CHK1 can be determined using a variety of commercially available kinase assay kits, typically employing a fluorescence-based or luminescence-based readout.

-

Protocol Outline:

-

Recombinant human CHK1 enzyme is incubated with a specific peptide substrate and ATP in a kinase buffer.

-

Prexasertib, at various concentrations, is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay: The anti-proliferative effect of Prexasertib on cancer cell lines is commonly assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Protocol Outline:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

The CellTiter-Glo® reagent is added to each well, and luminescence is measured using a plate reader.

-

Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

-

In Vivo Xenograft Studies

The anti-tumor efficacy of Prexasertib is evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.

-

Protocol Outline:

-

Cell Implantation: A suspension of human cancer cells (e.g., high-grade serous ovarian cancer or neuroblastoma cell lines) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.

-

Drug Administration: this compound is formulated in a suitable vehicle (e.g., 20% Captisol in water, pH adjusted) and administered to the treatment group via a specified route (e.g., subcutaneous or intravenous injection) and schedule (e.g., twice daily for 3 days, followed by a 4-day rest period, repeated for several cycles). The control group receives the vehicle alone.

-

Monitoring and Endpoints: Tumor volume and body weight are measured regularly (e.g., twice weekly). The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., Western blotting for γH2AX, a marker of DNA double-strand breaks).

-

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| In Vitro Potency | |||

| CHK1 Ki | 0.9 nM | Cell-free assay | [5] |

| CHK1 IC50 | <1 nM | Cell-free assay | [5] |

| CHK2 IC50 | 8 nM | Cell-free assay | [6] |

| RSK1 IC50 | 9 nM | Cell-free assay | [6] |

| Cellular Activity | |||

| U-2 OS IC50 | 3 nM | Cell viability assay | [7] |

| Calu-6 IC50 | 3 nM | Cell viability assay | [7] |

| HT-29 IC50 | 10 nM | Cell viability assay | [7] |

| HeLa IC50 | 37 nM | Cell viability assay | [7] |

| NCI-H460 IC50 | 68 nM | Cell viability assay | [7] |

| Clinical Trial Data (Illustrative) | |||

| Recommended Phase 2 Dose (RP2D) | 105 mg/m² IV every 14 days | Adult solid tumors | [4] |

Conclusion

This compound is a potent and selective CHK1 inhibitor with a well-defined mechanism of action that leads to replication catastrophe and apoptosis in cancer cells. This technical guide has provided a comprehensive overview of its discovery, a plausible synthetic route, and key experimental protocols for its biological evaluation. The compiled quantitative data underscores its high potency. The detailed methodologies and visual diagrams are intended to equip researchers and drug development professionals with the necessary information to further explore the therapeutic potential of Prexasertib and other CHK1 inhibitors in the ongoing fight against cancer. Further research into optimizing its synthesis and exploring its efficacy in various cancer types, both as a monotherapy and in combination with other agents, is warranted.

References

- 1. Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: A template-based approach-Part 2 (Journal Article) | OSTI.GOV [osti.gov]

- 2. Prexasertib | C18H19N7O2 | CID 46700756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lilly.com [lilly.com]

The Function of Prexasertib Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prexasertib dihydrochloride (formerly LY2606368) is a potent and selective, second-generation, ATP-competitive small molecule inhibitor of checkpoint kinase 1 (CHK1) and to a lesser extent, checkpoint kinase 2 (CHK2).[1][2][3][4] CHK1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation. It is a key transducer in the ATR-CHK1 signaling pathway, which is activated in response to DNA damage and replication stress.[1][5] By inhibiting CHK1, Prexasertib disrupts normal cell cycle checkpoints, leading to the accumulation of DNA damage, replication catastrophe, and ultimately, apoptotic cell death in cancer cells.[1][4] This mechanism of action makes Prexasertib a promising therapeutic agent, both as a monotherapy and in combination with DNA-damaging chemotherapies and other targeted agents, for the treatment of various solid tumors.[6][7]

Mechanism of Action: The ATR-CHK1 Signaling Pathway

Under normal physiological conditions, the ATR-CHK1 pathway is essential for maintaining genomic stability. When DNA damage or replication stress occurs, Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated and subsequently phosphorylates and activates CHK1.[8][9] Activated CHK1 then phosphorylates a number of downstream targets, including the CDC25 family of phosphatases (CDC25A, CDC25B, and CDC25C).[1][5] Phosphorylation of CDC25 proteins leads to their inactivation and degradation, which in turn prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), primarily CDK1 and CDK2.[1][5][7] This results in cell cycle arrest, providing time for the cell to repair the damaged DNA before proceeding with replication or mitosis.[8]

Prexasertib competitively binds to the ATP-binding pocket of CHK1, preventing its kinase activity.[2] This inhibition of CHK1 disrupts the downstream signaling cascade, leading to the accumulation of active CDC25 phosphatases.[5] Consequently, CDKs remain active, forcing the cell to proceed through the cell cycle despite the presence of DNA damage.[3][5] This abrogation of the cell cycle checkpoint leads to a state of "replication catastrophe," characterized by extensive DNA fragmentation and ultimately triggers apoptosis.[1][4]

Figure 1. Signaling pathway of Prexasertib's mechanism of action.

Preclinical Activity

In Vitro Potency

Prexasertib has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines as a single agent. Its efficacy is particularly notable in cell lines with underlying DNA damage repair defects or high levels of replication stress.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 15.48 | [10] |

| A427 | Non-Small Cell Lung Cancer | >40 | [10] |

| BV-173 | B-cell Progenitor Acute Lymphoblastic Leukemia | 6.33 | [11] |

| REH | B-cell Progenitor Acute Lymphoblastic Leukemia | 96.7 | [11] |

| OVCAR3 | Ovarian Cancer | 6 - 49 | [12] |

| OV90 | Ovarian Cancer | 6 - 49 | [12] |

| PEO1 | Ovarian Cancer | 6 - 49 | [12] |

| PEO4 | Ovarian Cancer | 6 - 49 | [12] |

| ES2 | Ovarian Cancer | 1 - 10 | [4] |

| KURAMOCHI | Ovarian Cancer | 1 - 10 | [4] |

| TOV112D | Ovarian Cancer | 1 - 10 | [4] |

| JHOS2 | Ovarian Cancer | 1 - 10 | [4] |

| Various TNBC | Triple-Negative Breast Cancer | 0.32 - 117.3 | [13] |

In Vivo Efficacy in Xenograft Models

Prexasertib has shown significant single-agent anti-tumor activity in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.

| Cancer Type | Model Type | Treatment | Outcome | Reference |

| High-Grade Serous Ovarian Cancer | PDX | Prexasertib monotherapy | Profound and durable tumor regression in PARP inhibitor-resistant models. | [4] |

| Triple-Negative Breast Cancer | Xenograft | Prexasertib monotherapy | Tumor growth inhibition of 83.8% to 94.2%. | [13] |

| Triple-Negative Breast Cancer | Orthotopic | Prexasertib monotherapy | 74.4% inhibition of primary tumor growth and 97.5% reduction in lung metastasis. | [13] |

| Triple-Negative Breast Cancer | PDX | Prexasertib monotherapy | 10% complete tumor regression, 40% partial regression/stasis. | [13] |

| Neuroblastoma | Xenograft | Prexasertib monotherapy | Rapid tumor regression. | [9] |

| Pediatric Solid Tumors (DSRCT, RMS) | PDX, CDX | Prexasertib monotherapy | Complete tumor regression in some models. | [14] |

Clinical Development

Prexasertib has been evaluated in several Phase I and Phase II clinical trials for various advanced solid tumors, both as a monotherapy and in combination with other anticancer agents.

Phase I Clinical Trial in a Japanese Population

A dose-finding study in Japanese patients with advanced solid tumors established the safety and tolerability of Prexasertib.

| Parameter | 80 mg/m² Dose (n=6) | 105 mg/m² Dose (n=6) |

| Pharmacokinetics | ||

| Cmax (ng/mL) | 950 (30) | 1210 (17) |

| AUC(0-72) (ng·h/mL) | 1670 (22) | 2160 (13) |

| CL (L/h) | 78.6 (25) | 77.1 (9) |

| Vss (L) | 1000 (89) | 1380 (93) |

| t1/2 (h) | 16.0 (8.15–47.3) | 21.7 (6.87–45.4) |

| Most Common Grade 4 AEs | ||

| Neutropenia | 50.0% | 50.0% |

| Leukopenia | 33.3% | 33.3% |

| Anemia | 8.3% | 8.3% |

| Febrile Neutropenia | 8.3% | 8.3% |

| Thrombocytopenia | 8.3% | 8.3% |

| Data presented as geometric mean (coefficient of variation %) or n (%). t1/2 is presented as geometric mean (range). |

Phase II Clinical Trial in High-Grade Serous Ovarian Carcinoma (BRCA wild-type)

A proof-of-concept Phase II study evaluated Prexasertib monotherapy in heavily pretreated patients with recurrent high-grade serous ovarian carcinoma without BRCA mutations.

| Endpoint | Result |

| Efficacy (n=24) | |

| Objective Response Rate (ORR) | 33% (8 patients with partial response) |

| Clinical Benefit Rate (CBR) | 58% in platinum-resistant/-refractory patients |

| Median Progression-Free Survival (PFS) | 7.4 months |

| Most Common Grade 3/4 AEs (n=28) | |

| Neutropenia | 93% |

| Reduced White Blood Cell Count | 82% |

| Thrombocytopenia | 25% |

| Anemia | 11% |

| [6] |

Phase II Clinical Trial in Extensive-Stage Small-Cell Lung Cancer

A Phase II study assessed Prexasertib in patients with extensive-stage small-cell lung cancer (ED-SCLC) who had progressed after prior therapies.

| Cohort | ORR | DCR | Median PFS (months) | Median OS (months) |

| Cohort 1 (Platinum-Sensitive, n=58) | 5.2% | 31% | 1.41 | 5.42 |

| Cohort 2 (Platinum-Resistant, n=60) | 0% | 20% | 1.36 | 3.15 |

Experimental Protocols

Western Blot Analysis of CHK1 Pathway Activation

This protocol is designed to assess the phosphorylation status of CHK1 and its downstream targets in response to Prexasertib treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-CHK1 (Ser296)

-

Rabbit anti-CHK1

-

Rabbit anti-phospho-CDC25C (Ser216)

-

Rabbit anti-CDC25C

-

Mouse anti-γH2AX (Ser139)

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and treat with desired concentrations of Prexasertib or vehicle control for the indicated time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect chemiluminescence using an imaging system.

-

Figure 2. Workflow for Western Blot analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with Prexasertib using propidium iodide (PI) staining.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvest and Fixation:

-

Treat cells with Prexasertib or vehicle control.

-

Harvest cells and wash with PBS.

-

Fix cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining and Analysis:

-

Wash fixed cells with PBS to remove ethanol.

-

Resuspend cells in PBS containing RNase A and incubate.

-

Add PI staining solution and incubate in the dark.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay using Annexin V and Propidium Iodide

This protocol describes the detection of apoptosis in Prexasertib-treated cells by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.

Materials:

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Staining:

-

Treat cells with Prexasertib or vehicle control to induce apoptosis.

-

Harvest and wash cells with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

-

Figure 3. Workflow for Annexin V apoptosis assay.

Conclusion

This compound is a potent CHK1 inhibitor that effectively induces replication catastrophe and apoptosis in cancer cells by abrogating critical cell cycle checkpoints. Its robust preclinical activity, both as a single agent and in combination with other therapies, has provided a strong rationale for its clinical development. While clinical trials have shown promising activity in certain patient populations, particularly in high-grade serous ovarian cancer, further investigation is needed to identify predictive biomarkers and optimize its therapeutic application. The detailed methodologies provided in this guide serve as a valuable resource for researchers and scientists working to further elucidate the function and potential of Prexasertib in oncology.

References

- 1. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Cell Cycle Checkpoints and Beyond: Exploiting the ATR/CHK1/WEE1 Pathway for the Treatment of PARP Inhibitor–Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CHK1 Inhibitor Blocks Phosphorylation of FAM122A and Promotes Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dose‐finding study of the checkpoint kinase 1 inhibitor, prexasertib, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. go.drugbank.com [go.drugbank.com]

- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Methodological & Application

Application Notes and Protocols for Prexasertib Dihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of Prexasertib dihydrochloride for use in cell culture experiments. This document also outlines the compound's mechanism of action through a signaling pathway diagram and provides a typical experimental workflow.

Product Information

Product Name: this compound Synonyms: LY2606368 dihydrochloride Mechanism of Action: Prexasertib is a potent and selective ATP-competitive inhibitor of checkpoint kinase 1 (Chk1).[1][2][3] Inhibition of Chk1 disrupts the DNA damage response (DDR), leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.[4][5][6] Prexasertib has been shown to cause replication catastrophe and increase markers of double-stranded DNA breaks.[4][5][7]

Solubility and Storage

This compound is soluble in dimethyl sulfoxide (DMSO). It is important to use fresh, anhydrous DMSO to ensure maximum solubility, as moisture can reduce solubility.[8]

Table 1: Solubility of this compound in DMSO

| Source | Concentration (mg/mL) | Molar Concentration (mM) |

| Supplier 1 | 4.38 | 10 |

| Supplier 2 | 17 | 38.78 |

| Supplier 3 | 12.5 | 28.52 |

| Supplier 4 | 22 | 60.21 |

Note: Solubility may vary slightly between batches. It is recommended to perform a small-scale solubility test before preparing a large stock solution.

Storage:

-

In Solvent (DMSO): Store at -80°C for up to 1 year.[1][9] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][9]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Optional: Sonicator

Protocol:

-

Pre-warm Prexasertib: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Calculate Required Volumes: To prepare a 10 mM stock solution, use the following calculation (Molecular Weight of this compound is approximately 438.31 g/mol ):

-

For 1 mg of powder, add 228.15 µL of DMSO.

-

For 5 mg of powder, add 1.14 mL of DMSO.

-

For 10 mg of powder, add 2.28 mL of DMSO.

-

-

Dissolution: a. Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. b. Vortex the solution vigorously for 1-2 minutes to aid dissolution. c. If the solution is not completely clear, sonication for 5-10 minutes is recommended to ensure complete dissolution.[1][9]

-

Aliquoting and Storage: a. Once the powder is completely dissolved, aliquot the 10 mM stock solution into smaller, single-use sterile microcentrifuge tubes. b. Label the aliquots clearly with the compound name, concentration, and date of preparation. c. Store the aliquots at -80°C.

Preparation of Working Solutions for Cell Treatment

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.1%, as higher concentrations can be toxic to cells.[1][10]

-

Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

It is recommended to prepare fresh working solutions from the frozen stock for each experiment.

Protocol:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

-

Example for 10 µM final concentration in 1 mL of medium: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

-

Treatment of Cells: a. Aspirate the existing medium from the cultured cells. b. Add the freshly prepared working solution of this compound to the cells. c. Gently swirl the plate or flask to ensure even distribution of the compound. d. Incubate the cells for the desired treatment duration. Effective concentrations can range from nanomolar to low micromolar, depending on the cell line and experimental endpoint.[2][7][8]

Visualizations

Experimental Workflow

Caption: Workflow for preparing and using this compound.

Signaling Pathway of this compound

References

- 1. This compound | Apoptosis | Chk | S6 Kinase | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Prexasertib (LY2606368) | Anti-tumor | Apoptosis | TargetMol [targetmol.com]

- 10. lifetein.com [lifetein.com]

Application Notes and Protocols for Prexasertib Dihydrochloride Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Prexasertib dihydrochloride, a potent Checkpoint Kinase 1 (CHK1) and 2 (CHK2) inhibitor, in mouse xenograft models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the antitumor efficacy of Prexasertib.

Introduction

Prexasertib (LY2606368) is a selective, ATP-competitive small molecule inhibitor of CHK1 and to a lesser extent, CHK2.[1][2][3] These kinases are critical components of the DNA damage response (DDR) pathway, responsible for cell cycle arrest to allow for DNA repair.[4][5] By inhibiting CHK1/2, Prexasertib disrupts DNA replication, prevents DNA repair, and ultimately induces cell death, a process known as replication catastrophe.[1][2][3][4] This mechanism of action makes Prexasertib a promising therapeutic agent, particularly in cancers with high levels of replication stress or defects in DNA repair pathways.[4] Preclinical studies have demonstrated its single-agent activity and its ability to potentiate the effects of chemotherapy and radiation in various cancer models.[1][5][6][7][8][9]

Mechanism of Action: CHK1 Inhibition

DNA damage, a common event in rapidly proliferating cancer cells, activates the ATR-CHK1 and ATM-CHK2 signaling pathways. This leads to cell cycle arrest, providing time for DNA repair. Prexasertib's primary mechanism of action is the inhibition of CHK1, which abrogates this checkpoint and forces cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and apoptosis.

Quantitative Data Summary

The following tables summarize the dosing regimens and observed efficacy of this compound in various mouse xenograft models as reported in the literature.

Table 1: Prexasertib Monotherapy Dosing and Efficacy in Mouse Xenograft Models

| Cancer Type | Xenograft Model | Mouse Strain | Drug Formulation | Dose & Schedule | Route | Observed Efficacy | Reference |

| Neuroblastoma | Cell line-derived | CB-17 SCID beige | 20% Captisol | Not specified | Not specified | Rapid tumor regression.[6] | [6] |

| Ovarian Cancer | Patient-derived (DF101) | NSG | 20% Captisol in pH 4.0 | 8 mg/kg, twice daily for 3 days, 4 days rest, repeated for 2 cycles | Subcutaneous | Significant tumor growth inhibition.[2] | [2] |

| Ovarian Cancer | Patient-derived (DF86) | NSG | 20% Captisol in pH 4.0 | 8 mg/kg, twice daily for 3 days, 4 days rest, repeated for 2 cycles | Subcutaneous | Significant tumor growth inhibition.[2] | [2] |

| Ovarian Cancer | Patient-derived (DF149) | NSG | 20% Captisol in pH 4.0 | 8 mg/kg, twice daily for 3 days, 4 days rest, repeated for 2 cycles | Subcutaneous | Significant tumor growth inhibition.[2] | [2] |

| Lung Cancer | Calu-6 xenograft | CD-1 nu/nu | Not specified | 1-10 mg/kg, twice daily for 3 days, 4 days rest, for three cycles | Subcutaneous | Tumor growth inhibition.[1] | [1] |

| Pediatric Tumors | Various CDX and PDX models | Not specified | Not specified | 10 mg/kg, twice daily for 3 days, 4 days rest, for 3-4 cycles | Not specified | Significant single-agent activity in neuroblastoma, desmoplastic small round cell tumor, and rhabdomyosarcoma xenografts.[9] | [9] |

| Medulloblastoma | G3MB orthotopic | CD1 nude | Not specified | 10 mg/kg, single dose | Subcutaneous | Characterized CNS penetration and target engagement.[10] | [10] |

Table 2: Prexasertib Combination Therapy in Mouse Xenograft Models

| Cancer Type | Xenograft Model | Combination Agent(s) | Prexasertib Dose & Schedule | Route | Observed Efficacy | Reference |

| Gastric Cancer | Patient-derived | BMN673 (0.33 mg/kg, p.o., daily for 16 days) | 2 mg/kg, 3 times/week for 16 days | Subcutaneous | Synergistic anticancer effect.[1] | [1] |

| Head and Neck Squamous Cell Carcinoma | UM-SCC47 (HPV+) and UM-SCC1 (HPV-) | Cisplatin and Radiotherapy | Not specified | Not specified | Significant tumor growth delay.[5] | [5] |

| Ovarian Cancer | Patient-derived (DF59) | Olaparib (100 mg/kg) | 8 mg/kg, twice a day | Not specified | Caused DNA damage.[2][3] | [2][3] |

Experimental Protocols

The following are detailed protocols for the administration of this compound in mouse xenograft models, synthesized from multiple published studies.

Xenograft Model Establishment

A typical workflow for a xenograft study involving Prexasertib is outlined below.

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Matrigel Matrix (e.g., BD Biosciences, Cat. No. 356234)[6]

-

Immunocompromised mice (e.g., CB-17 SCID beige, NSG, or nude mice)[2][6]

-

Syringes and needles

Procedure:

-

Culture cancer cells in their recommended medium until they reach logarithmic growth phase.

-

Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer like Hank's Balanced Salt Solution (HBSS).[6]

-

Perform a cell count and assess viability (e.g., using trypan blue exclusion).

-

On the day of implantation, mix the cell suspension with an equal volume of Matrigel Matrix.[6]

-

Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in a 0.2 mL volume) into the flank of each mouse.[6]

-

Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³). This typically takes 7-14 days.[2][6]

-

Once tumors reach the desired size, randomize the mice into treatment and control groups.

This compound Preparation and Administration

Materials:

-

Vehicle for formulation (e.g., 20% Captisol in water, adjusted to pH 4.0)[2][6]

-

Sterile vials and syringes for preparation and administration

Procedure for Formulation:

-

For in vivo experiments, Prexasertib is commonly formulated in 20% Captisol.[2][6]

-

Calculate the required amount of Prexasertib and vehicle based on the desired final concentration and the number of animals to be dosed.

-

Under sterile conditions, dissolve the Prexasertib powder in the vehicle. Gentle vortexing or sonication may be required to achieve complete dissolution.

-

The final solution should be clear and free of particulates.

Procedure for Administration:

-

The route of administration can be subcutaneous (SC) or intravenous (IV), depending on the study design.[1][11]

-

For subcutaneous administration, inject the formulated drug into the loose skin on the back or flank of the mouse, away from the tumor site.

-

For intravenous administration, the tail vein is commonly used.

-

The dosing schedule should be based on previous studies or the specific experimental goals. A common schedule is twice daily for 3 days, followed by a 4-day rest period, repeated for several cycles.[1][2]

Monitoring and Efficacy Assessment

Materials:

-

Calipers for tumor measurement

-

Animal balance for body weight measurement

Procedure:

-

Measure tumor dimensions (length and width) with calipers at regular intervals (e.g., 2-3 times per week).

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice at the same frequency to assess toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Pharmacodynamic and Biomarker Analysis

To confirm target engagement and understand the biological effects of Prexasertib, tumors can be analyzed for various biomarkers.

Procedure:

-

At specified time points after the final dose, collect tumor tissues.

-

For Western blot analysis, homogenize the tumors and prepare protein lysates. Probe for key proteins in the CHK1 pathway, such as phosphorylated CHK1 (Ser317 or Ser345), γ-H2AX (a marker of DNA double-strand breaks), and cleaved PARP-1 (a marker of apoptosis).[2][3][12]

-

For immunohistochemistry, fix the tumors in formalin, embed in paraffin, and section for staining with antibodies against markers of proliferation (e.g., Ki67) or apoptosis (e.g., cleaved caspase-3).[6][10]

Conclusion

This compound is a potent CHK1/2 inhibitor with significant antitumor activity in a range of preclinical mouse xenograft models. The protocols outlined in these application notes provide a framework for the successful design and execution of in vivo studies to further investigate the therapeutic potential of this compound, both as a monotherapy and in combination with other anticancer agents. Careful attention to experimental detail, including mouse strain, drug formulation, and dosing schedule, is critical for obtaining reproducible and meaningful results.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Broad spectrum activity of the checkpoint kinase 1 inhibitor prexasertib as a single agent or chemopotentiator across a range of preclinical pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CNS penetration and pharmacodynamics of the CHK1 inhibitor prexasertib in a mouse Group 3 medulloblastoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Detection of pCHK1 (Ser345) Inhibition by Prexasertib Dihydrochloride via Western Blot

These application notes provide a detailed protocol for assessing the pharmacodynamic effects of Prexasertib dihydrochloride, a potent CHK1 inhibitor, by monitoring the phosphorylation status of its direct target, CHK1 at serine 345 (pCHK1).

Introduction

Checkpoint kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoint control.[1][2] Upon DNA damage or replication stress, CHK1 is activated through phosphorylation by upstream kinases like ATR. This activation is crucial for arresting the cell cycle to allow for DNA repair, preventing the propagation of damaged DNA. This compound (LY2606368) is a selective, ATP-competitive inhibitor of CHK1, and to a lesser extent, CHK2.[3][4] By inhibiting CHK1, Prexasertib abrogates the S and G2-M checkpoints, leading to replication catastrophe and apoptosis in cancer cells, particularly those with a high degree of replication stress or p53 deficiency.[5][6][7]

Monitoring the phosphorylation of CHK1 at Ser345 is a reliable method to assess the cellular response to DNA damage and the efficacy of CHK1 inhibitors. This protocol details the Western blot procedure to detect changes in pCHK1 (Ser345) levels in cell lines following treatment with this compound.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the DNA damage response pathway involving CHK1 and the inhibitory action of Prexasertib. DNA damage activates ATR, which in turn phosphorylates and activates CHK1 at Ser345. Activated CHK1 then phosphorylates downstream targets to induce cell cycle arrest. Prexasertib competitively binds to the ATP-binding pocket of CHK1, preventing its kinase activity and disrupting the downstream signaling cascade.

Experimental Protocols

Experimental Workflow Overview

The following diagram outlines the major steps of the Western blot protocol for pCHK1 detection after Prexasertib treatment.

Materials and Reagents

-

Cell Lines: Appropriate cancer cell lines (e.g., neuroblastoma, ovarian, or lung cancer cell lines known to be sensitive to CHK1 inhibition).[6][7][8]

-

This compound: Prepare stock solutions in DMSO.

-

Lysis Buffer: RIPA buffer is recommended for whole-cell lysates.[9][10] (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).

-

Protease and Phosphatase Inhibitor Cocktails: Add fresh to lysis buffer before use.

-

Protein Assay Kit: BCA or Bradford assay kit.

-

Laemmli Sample Buffer (4x): (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol).

-

Primary Antibodies:

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Wash Buffer: TBST.

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

-

SDS-PAGE Gels: 4-12% Bis-Tris gels are suitable.[11]

-

Transfer Membranes: Nitrocellulose or PVDF membranes.

Detailed Protocol

-

Cell Seeding and Treatment:

-

Cell Lysis and Protein Extraction:

-

Aspirate the culture medium and wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.[12]

-

Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

-

Transfer the supernatant (protein extract) to a new, pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

-

Sample Preparation for SDS-PAGE:

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate to a final 1x concentration.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[12]

-

-

SDS-PAGE and Protein Transfer:

-

Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel.[13]

-

Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane. A common transfer condition is 100V for 60-90 minutes.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]

-

Incubate the membrane with the primary antibody against pCHK1 (Ser345) (e.g., diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[2][11]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., diluted 1:5000 in 5% milk/TBST) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply the ECL detection substrate to the membrane according to the manufacturer's protocol.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).[8]

-

To normalize the data, strip the membrane and re-probe for Total CHK1 and a loading control (β-actin or GAPDH). The pCHK1 signal should be normalized to the Total CHK1 signal.

-

Data Presentation

Expected Results

Treatment with Prexasertib is expected to decrease the autophosphorylation of CHK1 at Ser296, a marker of CHK1 activation.[4][15] However, in the context of DNA damage, CHK1 is phosphorylated by ATR at Ser345. Prexasertib's inhibition of CHK1 kinase activity can lead to an accumulation of DNA damage, which may paradoxically increase the upstream ATR-mediated phosphorylation at Ser345, while the downstream kinase activity is blocked.[16] Therefore, results should be interpreted carefully in the context of the cellular system and co-treatments. The primary outcome of successful CHK1 inhibition is the induction of DNA damage markers like γH2AX.[7]

Quantitative Data Summary

The following table presents representative data on the relative pCHK1 (Ser345) levels in a hypothetical cancer cell line treated with Prexasertib for 24 hours. Data are normalized to Total CHK1 and expressed as a fold change relative to the vehicle control.

| Treatment Group | Concentration (nM) | Mean Relative pCHK1/Total CHK1 Ratio (Fold Change) | Standard Deviation |

| Vehicle (DMSO) | 0 | 1.00 | ± 0.12 |

| Prexasertib | 10 | 1.45 | ± 0.21 |

| Prexasertib | 50 | 1.89 | ± 0.25 |

| Prexasertib | 100 | 2.15 | ± 0.33 |

| Positive Control (e.g., UV) | N/A | 3.50 | ± 0.45 |

Note: The increase in pCHK1 (Ser345) signal reflects the cellular response to accumulating DNA damage caused by Prexasertib, which triggers upstream ATR activation. The key indicator of Prexasertib's efficacy is the concurrent increase in DNA damage markers (e.g., γH2AX) and induction of apoptosis.[17][18]

References

- 1. Phospho-CHK1 (Ser345) Polyclonal Antibody (PA5-34625) [thermofisher.com]

- 2. Phospho-Chk1 (Ser296) antibody (28805-1-AP) | Proteintech [ptglab.com]

- 3. fda.gov [fda.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Phospho-CHK1 (Ser345) Polyclonal Antibody (PA5-17840) [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. The Checkpoint Kinase 1 Inhibitor Prexasertib Induces Regression of Preclinical Models of Human Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Chk1 with Prexasertib Enhances the Anticancer Activity of Ciclopirox in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]

- 10. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]

- 11. Anti-Chk1 (phospho S345) antibody (ab58567) | Abcam [abcam.com]

- 12. Sample preparation for western blot | Abcam [abcam.com]

- 13. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation of lysates and western blot analyses [bio-protocol.org]

- 15. medrxiv.org [medrxiv.org]

- 16. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols: Utilizing Prexasertib Dihydrochloride in Combination with PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for investigating the synergistic anti-tumor effects of Prexasertib dihydrochloride, a CHK1 inhibitor, in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors. The combination of these two classes of drugs represents a promising therapeutic strategy, particularly for cancers that have developed resistance to PARP inhibitors alone. Prexasertib has been shown to induce homologous recombination deficiency, thereby sensitizing cancer cells to the cytotoxic effects of PARP inhibitors.[1][2][3] These protocols are intended to guide researchers in the preclinical evaluation of this combination therapy.

Introduction

Poly (ADP-ribose) polymerase (PARP) inhibitors have demonstrated significant clinical efficacy in cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations.[4][5][6][7] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[8][9][10][11][12] Inhibition of PARP leads to the accumulation of SSBs, which are converted to toxic double-strand breaks (DSBs) during DNA replication.[6][11] In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to a synthetic lethality and cell death.[1][5][6][11][13]

However, both de novo and acquired resistance to PARP inhibitors are significant clinical challenges.[14][15][16] One mechanism of resistance is the restoration of HR function or the stabilization of replication forks.[14][15][16] Checkpoint kinase 1 (CHK1) is a critical regulator of the DNA damage response, playing a key role in cell cycle checkpoints and the stabilization of replication forks.[15][17] Prexasertib is a potent and selective inhibitor of CHK1.[15] By inhibiting CHK1, Prexasertib can induce replication catastrophe and impair HR repair, thereby re-sensitizing resistant cancer cells to PARP inhibitors.[2][14][16] Preclinical and early clinical studies have shown that the combination of Prexasertib and a PARP inhibitor, such as olaparib, can lead to synergistic anti-tumor activity in various cancer models, including those that are resistant to PARP inhibitor monotherapy.[14][15][16][18][19]

These application notes provide a framework for the preclinical investigation of this drug combination, including quantitative data from published studies and detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action: Synergistic Lethality

The combination of Prexasertib and a PARP inhibitor induces synthetic lethality through a multi-pronged attack on the cancer cell's DNA damage response and replication machinery.

Caption: Signaling pathway of Prexasertib and PARP inhibitor combination.

Data Presentation

In Vitro Synergy of Prexasertib and Olaparib in High-Grade Serous Ovarian Cancer (HGSOC) Cell Lines

| Cell Line | BRCA Status | Olaparib IC50 (µM) | Combination Effect | Reference |

| TOV112D | Wild-Type | 4-10 | Synergistic | [14] |

| ES2 | Wild-Type | 4-10 | Synergistic | [14] |

| OVCAR3 | Wild-Type | Not specified | Synergistic | [20][21] |

| OV90 | Wild-Type | Not specified | Synergistic | [20][21] |

| PEO1 | Mutant | Not specified | Synergistic | [20][21] |

| PEO4 | Mutant | Not specified | Synergistic | [20][21] |

| UWB1.289 (Parental) | Mutant | Sensitive | Not applicable | [14] |

| UWB1.289 SYR12 (Olaparib-resistant) | Mutant | Resistant | Synergistic | [14] |

| UWB1.289 SYR14 (Olaparib-resistant) | Mutant | Resistant | Synergistic | [14] |

In Vivo Tumor Growth Inhibition in HGSOC Patient-Derived Xenograft (PDX) Models

| PDX Model | BRCA1 Status | Treatment Group | Tumor Growth Inhibition | Survival | Reference |

| DF-59 | Mutant | Olaparib | No activity | No significant change | [14] |

| DF-59 | Mutant | Prexasertib | Significant inhibition | Prolonged | [14] |

| DF-59 | Mutant | Olaparib + Prexasertib | Substantial inhibition (greater than Prexasertib alone) | Prolonged | [14] |

Phase 1 Clinical Trial of Prexasertib and Olaparib in High-Grade Serous Ovarian Cancer (HGSOC)

| Patient Population | Number of Patients | Treatment | Recommended Phase 2 Dose (RP2D) | Objective Response Rate (ORR) | Reference |

| BRCA1-mutant, PARP inhibitor-resistant HGSOC | 18 | Prexasertib + Olaparib | Prexasertib: 70 mg/m² IV; Olaparib: 100 mg PO BID | 4 out of 18 (22%) achieved partial response | [15][22][23][24] |

Experimental Protocols

Cell Viability Assays (MTT or CellTiter-Glo®)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of single agents and for assessing the synergistic effects of the combination treatment.

Caption: Workflow for cell viability assays.

Materials:

-

Cancer cell lines of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

PARP inhibitor (e.g., Olaparib, stock solution in DMSO)

-

MTT reagent (e.g., 5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Solubilization buffer for MTT (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[6][25]

-

Drug Preparation: Prepare serial dilutions of Prexasertib and the PARP inhibitor in complete medium. For combination studies, a matrix of concentrations for both drugs should be prepared.

-

Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plates for 72 to 144 hours (3-6 days) at 37°C in a humidified incubator.[6]

-

MTT Assay:

-

CellTiter-Glo® Assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes.

-

Measure luminescence with a plate reader.[26]

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the IC50 values for each drug using non-linear regression analysis (e.g., in GraphPad Prism).

-

For combination studies, calculate the Combination Index (CI) using software such as CompuSyn or Combenefit to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

-

Western Blotting for DNA Damage Markers

This protocol is for detecting changes in the expression and phosphorylation of key proteins involved in the DNA damage response.

Materials:

-

Cancer cell lines

-

6-well or 10 cm cell culture dishes

-

Prexasertib and PARP inhibitor

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-γH2AX, anti-phospho-CHK1, anti-RAD51, anti-PARP, anti-cleaved PARP, anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates or 10 cm dishes and allow them to attach overnight. Treat the cells with Prexasertib, the PARP inhibitor, or the combination at desired concentrations for a specified time (e.g., 24-48 hours).

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

Quantify band intensities using software like ImageJ, normalizing to the loading control.

-

Immunofluorescence for RAD51 Foci Formation

This protocol is for visualizing the formation of RAD51 foci, a marker of homologous recombination repair.

Caption: Workflow for RAD51 foci immunofluorescence.

Materials:

-

Cancer cell lines

-

Glass coverslips in 24-well plates

-

Prexasertib and PARP inhibitor

-

4% paraformaldehyde in PBS

-

0.5% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody (anti-RAD51)

-

Fluorescently labeled secondary antibody

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Cell Culture: Seed cells on coverslips in 24-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with the drugs as required.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize with 0.5% Triton X-100 for 10 minutes.

-

-

Staining:

-

Wash with PBS.

-

Block with blocking buffer for 1 hour.

-

Incubate with the anti-RAD51 primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

-

Mounting and Imaging:

-

Wash with PBS.

-

Mount the coverslips on glass slides using mounting medium with DAPI.

-

Image the cells using a fluorescence microscope.

-

Quantify the number of RAD51 foci per nucleus.

-

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the efficacy of the combination therapy in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NSG or nude mice)

-

Cancer cell line of interest (luciferase-expressing for bioluminescence imaging)

-

Matrigel (optional)

-

Prexasertib and PARP inhibitor formulations for in vivo use

-

Vehicle control

-

Calipers for tumor measurement or bioluminescence imaging system

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle, Prexasertib alone, PARP inhibitor alone, combination).

-

Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for olaparib, intravenous or intraperitoneal injection for Prexasertib).[6] For example, olaparib at 100 mg/kg daily and prexasertib at 8 mg/kg twice daily for 3 days, followed by 4 days of rest.[6]

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor animal body weight and overall health.

-

If using luciferase-expressing cells, perform bioluminescence imaging weekly.

-

-

Endpoint: Continue the treatment for a defined period (e.g., 3-4 weeks) or until the tumors in the control group reach a predetermined maximum size.

-

Data Analysis:

-

Plot tumor growth curves for each treatment group.

-

Calculate tumor growth inhibition.

-

Perform statistical analysis to determine the significance of the differences between groups.

-

If applicable, perform survival analysis.

-

Conclusion

The combination of this compound and PARP inhibitors holds significant promise for overcoming resistance to PARP inhibitor monotherapy and expanding the clinical utility of this class of drugs. The protocols provided in this document offer a comprehensive guide for the preclinical evaluation of this combination, from in vitro cell-based assays to in vivo animal models. Careful execution of these experiments will provide valuable insights into the synergistic mechanisms of this drug combination and inform its further clinical development.

References

- 1. Cell cycle analysis by flow cytometry [bio-protocol.org]

- 2. jrmds.in [jrmds.in]

- 3. Prexasertib treatment induces homologous recombination deficiency and synergizes with olaparib in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 5. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]